Methyl 5-amino-6-bromo-2-chloronicotinate
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Overview
Description
Methyl 5-amino-6-bromo-2-chloronicotinate is a chemical compound with the molecular formula C7H6BrClN2O2 and a molecular weight of 265.49 g/mol It is a derivative of nicotinic acid, featuring a bromine, chlorine, and amino group substitution on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-bromo-2-chloronicotinate typically involves the halogenation of nicotinic acid derivatives followed by esterification and amination reactions. One common method includes the bromination of 2-chloronicotinic acid, followed by esterification with methanol to form Methyl 5-bromo-2-chloronicotinate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-bromo-2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols are used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
Methyl 5-amino-6-bromo-2-chloronicotinate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-bromo-2-chloronicotinate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chloronicotinate: Lacks the amino group, making it less versatile in certain chemical reactions.
Methyl 5-amino-2-chloronicotinate: Lacks the bromine atom, which can affect its reactivity and biological activity.
Methyl 5-amino-6-chloronicotinate: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness
Methyl 5-amino-6-bromo-2-chloronicotinate is unique due to the presence of both bromine and chlorine atoms, along with an amino group. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 5-amino-6-bromo-2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)5(8)11-6(3)9/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVTADYQFTMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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